8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Description
Chemical Structure and Properties 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (CAS: 862661-15-2) is a quinoline derivative with a molecular formula of C₁₉H₁₆ClNO₂ and a molecular weight of 325.79 g/mol (exact mass: 325.087) . The compound features a quinoline core substituted with a chlorine atom at the 8-position, a 4-isopropylphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position.
Synthesis Methods The synthesis of quinoline-4-carboxylic acid derivatives often employs the Pfitzinger reaction, which involves condensation of ketones with isatin derivatives in alkaline conditions . For example, 2-(4-R-phenyl)quinoline-4-carboxylic acids are synthesized via esterification of intermediates derived from 4-R-1-phenyl ethenone and indoline-2,3-dione, achieving yields of 80–88% .
Properties
IUPAC Name |
8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQQAQNEDFHGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of 8-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid with related compounds:
Biological Activity
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes, such as topoisomerases, which are crucial for DNA replication and transcription. By interfering with these processes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Topoisomerase Inhibition: Similar compounds have shown to inhibit topoisomerase II, preventing DNA replication and leading to cell death.
- DNA Intercalation: The quinoline ring structure allows for intercalation with DNA, disrupting its function and promoting cytotoxicity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity:
- Anticancer Properties:
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antitubercular Activity
A recent study synthesized various quinoline carboxylic acid derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 62.57 μg/mL, showcasing their potential as antitubercular agents .
Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its effects on different cancer cell lines using MTT assays. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating strong anticancer potential .
Table 1: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 8-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid?
The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization and halogenation steps. For example, 2-chloroquinoline-4-carboxylic acid can be synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with phosphorus oxychloride (POCl₃) under reflux conditions . Adapting this method, substituting the phenyl group with a 4-isopropylphenyl moiety during the cyclization step could yield the target compound. Reaction monitoring via LC-MS and purification using ice-cold water precipitation are recommended .
Q. How can solubility and stability challenges be addressed during experimental handling?
Quinoline derivatives often require controlled storage in dry, ventilated environments to prevent degradation. While direct data for the target compound is limited, similar compounds (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) are stored in sealed containers under inert gas to avoid moisture absorption . For solubility, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common solvents for quinoline carboxylic acids due to their polar aprotic nature .
Q. What spectroscopic methods are suitable for structural confirmation?
Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for analogs like 2-(4-methylphenyl)quinoline-4-carboxylic acid (monoclinic crystal system, P21/c space group) . Complementary techniques include:
- NMR : To confirm substituent positions (e.g., isopropyl group at C2, chlorine at C8).
- LC-MS : For molecular weight verification and purity assessment .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, isopropyl) influence biological activity in quinoline-4-carboxylic acid derivatives?
Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., Cl at C8) enhance antimicrobial activity by increasing electrophilicity, while hydrophobic substituents (e.g., isopropyl at C2) improve membrane penetration . For example, 2-(4-chlorophenyl)quinolone-4-carboxylic acid exhibits higher antibacterial potency compared to methoxy-substituted derivatives .
Q. What mechanisms underpin the compound’s potential as an antituberculosis agent?
Quinoline derivatives with bulky substituents (e.g., adamantyl groups) inhibit mycobacterial enzymes by disrupting cell wall synthesis. While the target compound lacks direct data, structural analogs like 4-(1-adamantyl)quinoline-2-carboxylic acid show activity against Mycobacterium tuberculosis via enoyl-acyl carrier protein reductase (InhA) inhibition . Molecular docking studies could further elucidate binding interactions.
Q. How can analytical challenges in quantifying trace impurities be resolved?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for purity analysis. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid was purified to >95% using reverse-phase C18 columns . Advanced mass spectrometry (e.g., HRMS) identifies low-abundance impurities, such as chlorinated byproducts from incomplete reactions .
Methodological Considerations
Q. What reaction conditions minimize side products during halogenation?
Controlled stoichiometry of POCl₃ (10 eq.) and refluxing at 100°C for 4 hours optimize chlorination while reducing phosphorous-containing byproducts . Post-reaction quenching with ice-cold water precipitates the product, minimizing hydrolysis .
Q. How can computational tools aid in predicting physicochemical properties?
Density functional theory (DFT) calculations predict logP values for solubility optimization. PubChem-derived InChI keys (e.g., YKQYAXKYJOSBQH-UHFFFAOYSA-N for analogs) enable rapid property retrieval via cheminformatics platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
